![molecular formula C18H16FNO4S B2569731 methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291849-42-7](/img/structure/B2569731.png)
methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiazine derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
PI3Kδ Inhibitors
This compound has been studied as a potential PI3Kδ inhibitor . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an attractive target for therapeutic intervention .
Anticancer Agents
The compound’s structure, which includes a 1,4-thiazine ring, is found in numerous compounds valuable in medicinal chemistry . The development of new antitumor agents based on thiazines and thiazoles is of special interest for many academic and industrial research laboratories around the world .
Topoisomerase II Alpha Inhibitors
Some derivatives of this compound have been studied for their anticancer activity as topoisomerase II alpha inhibitors . Topoisomerase II alpha is an enzyme that controls the overwinding or underwinding of DNA, and its inhibition can lead to DNA damage and cell death, making it a target for anticancer drugs .
Inhibitors of Hh Signalling Cascade
Other derivatives of this compound have been studied as inhibitors of the Hedgehog (Hh) signalling cascade . The Hh pathway is a key regulator of cell growth and differentiation during embryogenesis and tissue repair, and its dysregulation has been implicated in a variety of cancers .
Synthesis of Fused Pyrazolothiazoles and Pyrazolothiazines
The compound can be used in the synthesis of fused pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines . These bicyclic systems are still poorly represented in the literature but show a broad spectrum of biological activities .
Development of New Synthetic Methodologies
The compound can also be used in the development of new synthetic methodologies . For example, it can be used in the annulation of the pyrazole ring to the thiazole or thiazine ring, and conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
Mechanism of Action
Target of Action
Methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The biological properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by various functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring has been associated with active compounds .
Biochemical Pathways
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The broad range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide class suggests that these compounds may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-12-4-7-14(8-5-12)20-11-17(18(21)24-2)25(22,23)16-9-6-13(19)10-15(16)20/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODHZMDXZJNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |
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